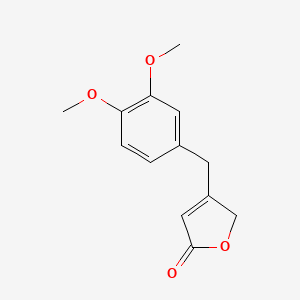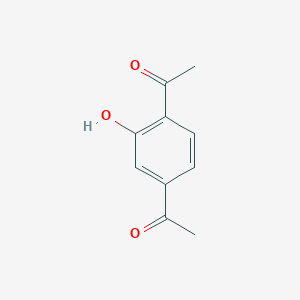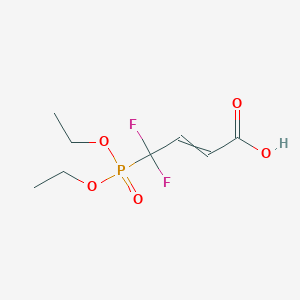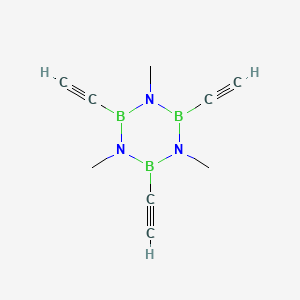![molecular formula C21H17I B12576397 1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene CAS No. 485755-50-8](/img/structure/B12576397.png)
1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene is an organic compound characterized by the presence of an iodophenyl group attached to a propene backbone, which is further connected to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylpropene and dibenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction temperature, solvent, and catalyst concentration are carefully optimized to achieve high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1-(2-Bromophenyl)prop-1-ene-3,3-diyl]dibenzene: Similar structure but with a bromine atom instead of iodine.
1,1’-[1-(2-Chlorophenyl)prop-1-ene-3,3-diyl]dibenzene: Contains a chlorine atom instead of iodine.
1,1’-[1-(2-Fluorophenyl)prop-1-ene-3,3-diyl]dibenzene: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 1,1’-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Eigenschaften
CAS-Nummer |
485755-50-8 |
|---|---|
Molekularformel |
C21H17I |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1-(3,3-diphenylprop-1-enyl)-2-iodobenzene |
InChI |
InChI=1S/C21H17I/c22-21-14-8-7-13-19(21)15-16-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,20H |
InChI-Schlüssel |
HULXNAIRKKIFSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=CC2=CC=CC=C2I)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)


![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)


![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)



